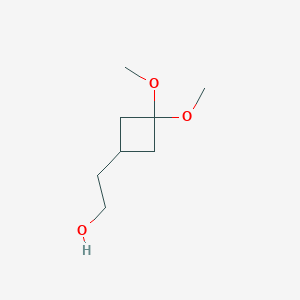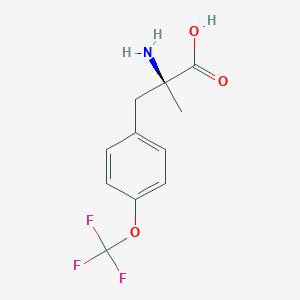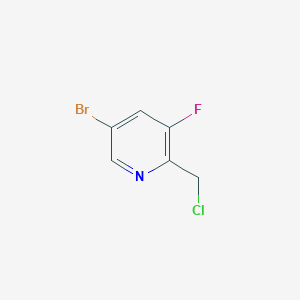
5-Bromo-2-(chloromethyl)-3-fluoropyridine
Übersicht
Beschreibung
Synthesis Analysis
While there isn’t specific information available on the synthesis of 5-Bromo-2-(chloromethyl)-3-fluoropyridine, there are related compounds that have been synthesized. For example, the synthesis of 5-bromo-2-chlorobenzoic acid involves taking 2-chlorobenzoic acid as a raw material and carrying out a monobromination reaction in an NBS/sulfuric acid system . Another method includes making 2-chlorine benzotrichloride and bromide reagents react under the effect of a catalyst to obtain 2-chloro-5-bromine benzotrichloride .Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
5-Bromo-2-(chloromethyl)-3-fluoropyridine has been studied for its chemoselective functionalization capabilities. Researchers have described the use of catalytic amination conditions to achieve exclusive bromide substitution for both secondary amines and primary anilines. This functionalization can be reversed under neat conditions without palladium catalysis, favoring substitution at the chloro position. Additionally, selective substitution of the fluoro group under specific conditions is achievable, highlighting the compound's versatility in chemical synthesis (Stroup et al., 2007).
Synthesis of Fluoropyridines and Pyridones
The compound plays a role in the synthesis of diverse fluoropyridines and pyridones. For instance, it has been used to prepare 5-bromo-2-fluoro-3-pyridylboronic acid, which then participates in Suzuki reactions to yield various substituted fluoropyridines. These compounds can be further transformed into corresponding pyridones, demonstrating the compound's utility in the synthesis of complex organic structures (Sutherland & Gallagher, 2003).
Radiosynthesis of Fluoropyridines
In medical imaging, especially in positron emission tomography (PET), 5-Bromo-2-(chloromethyl)-3-fluoropyridine has been used in the radiosynthesis of fluoropyridines. This process involves palladium-catalyzed reactions and has been shown to yield various amino-fluoropyridines, which are valuable in PET imaging (Pauton et al., 2019).
Halogen-rich Intermediate Synthesis
The compound serves as a halogen-rich intermediate in the synthesis of pentasubstituted pyridines. It has been used in halogen dance reactions to generate pyridines with desired functionalities, which are important in medicinal chemistry research (Wu et al., 2022).
Creation of Structural Manifolds
5-Bromo-2-(chloromethyl)-3-fluoropyridine contributes to the creation of structural manifolds from a common precursor. Its derivatization has led to the synthesis of various halopyridines and pyridinecarboxylic acids, which are useful in different chemical transformations (Schlosser & Bobbio, 2002).
Selective Amination
Selective amination studies of polyhalopyridines, using compounds like 5-Bromo-2-(chloromethyl)-3-fluoropyridine, have shown high yields and excellent chemoselectivity. These findings are significant in the field of organic synthesis, where selective amination is a crucial reaction (Ji et al., 2003).
Eigenschaften
IUPAC Name |
5-bromo-2-(chloromethyl)-3-fluoropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-4-1-5(9)6(2-8)10-3-4/h1,3H,2H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VRCLSNFHTTYJHF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1F)CCl)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.46 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-2-(chloromethyl)-3-fluoropyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



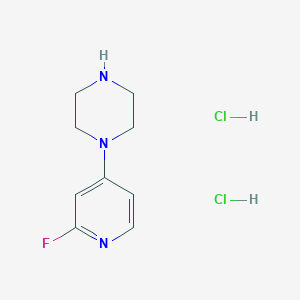
![3-(2-aminoethyl)-7-fluorobenzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1446186.png)
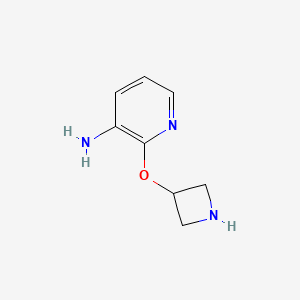

![1,11-Dioxa[11]paracyclophane](/img/structure/B1446189.png)
![3-(2-Aminoethyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylic acid](/img/structure/B1446190.png)
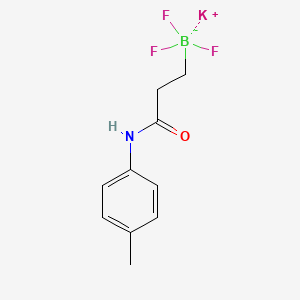
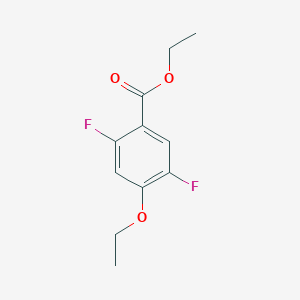
![1-(2-aminoethyl)-N-ethyl-1H-benzo[d][1,2,3]triazole-5-carboxamide](/img/structure/B1446197.png)
![Tert-butyl 4-[3-(naphthalen-2-yl)-3-oxopropyl]piperazine-1-carboxylate](/img/structure/B1446199.png)
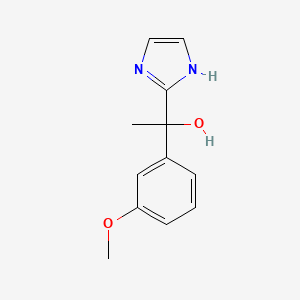
![3-(2-aminoethyl)thieno[3,2-d][1,2,3]triazin-4(3H)-one](/img/structure/B1446201.png)
